

OSu-PEG4-VC-PAB-MMAE: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: OSu-PEG4-VC-PAB-MMAE

Cat. No.: B10855453

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **OSu-PEG4-VC-PAB-MMAE**, a key linker-payload conjugate for the development of Antibody-Drug Conjugates (ADCs). While specific quantitative stability data for this molecule is not extensively published, this guide leverages available information on the core valine-citrulline (VC-PAB) linker and monomethyl auristatin E (MMAE) payload to provide a robust framework for its application. The inclusion of a polyethylene glycol (PEG4) spacer is known to enhance aqueous solubility and improve pharmacokinetic properties.

Physicochemical Properties

OSu-PEG4-VC-PAB-MMAE is a complex molecule designed for targeted cancer therapy. It comprises a highly potent cytotoxic agent, MMAE, linked to a cleavable dipeptide linker (VC), a self-immolative spacer (PAB), a PEG4 moiety to improve solubility, and an N-hydroxysuccinimide (OSu) ester for conjugation to an antibody.

Solubility Data

The solubility of ADC components is a critical factor influencing manufacturability, stability, and in vivo performance.[1][2][3][4] The PEG4 spacer in **OSu-PEG4-VC-PAB-MMAE** is specifically included to enhance aqueous solubility.[5] Available solubility data is summarized below.

Solvent/System	Concentration	Observations	Source
DMSO	100 mg/mL (66.81 mM)	Requires sonication	MedchemExpress
In Vivo Formulation 1			
10% DMSO	≥ 2.5 mg/mL (1.67 mM)	Clear solution	MedchemExpress
40% PEG300			
5% Tween-80			
45% Saline			
In Vivo Formulation 2			
10% DMSO	≥ 2.5 mg/mL (1.67 mM)	Clear solution	MedchemExpress
90% (20% SBE-β-CD in saline)			
In Vivo Formulation 3			
10% DMSO	≥ 2.5 mg/mL (1.67 mM)	Clear solution	MedchemExpress
90% Corn Oil			

Stability Profile

The stability of the linker is paramount to the safety and efficacy of an ADC. An ideal linker remains intact in systemic circulation to prevent premature release of the payload and is efficiently cleaved within the target tumor cell. The VC-PAB linker is designed for cleavage by lysosomal proteases, such as cathepsin B, which are upregulated in many tumor cells.

Storage Stability: The manufacturer recommends storing **OSu-PEG4-VC-PAB-MMAE** at -80°C, protected from light and under nitrogen. Under these conditions, the stock solution is stable for up to 6 months.

Plasma Stability: While specific data for **OSu-PEG4-VC-PAB-MMAE** is limited, studies on ADCs using the MC-VC-PAB-MMAE linker show high stability in human plasma. However, this linker has been shown to be less stable in rodent plasma due to cleavage by carboxylesterase 1c (Ces1c). This highlights the importance of selecting appropriate species for preclinical in vivo studies.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of solubility and stability.

Solubility Assessment Protocol

Objective: To determine the solubility of **OSu-PEG4-VC-PAB-MMAE** in various aqueous and organic solvents.

Materials:

- **OSu-PEG4-VC-PAB-MMAE**
- Solvents of interest (e.g., DMSO, PBS, saline)
- Vortex mixer
- Sonicator
- Centrifuge
- HPLC system

Methodology:

- Prepare a stock solution of **OSu-PEG4-VC-PAB-MMAE** in a suitable organic solvent (e.g., DMSO).
- Add increasing amounts of the stock solution to a fixed volume of the test solvent.
- After each addition, vortex the solution vigorously for 1-2 minutes.
- If the compound does not dissolve, sonicate the solution for 10-15 minutes.

- Visually inspect the solution for any undissolved particles.
- If precipitation is observed, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
- Analyze the supernatant by HPLC to determine the concentration of the dissolved compound. The highest concentration obtained before precipitation is considered the solubility.

In Vitro Plasma Stability Protocol

Objective: To evaluate the stability of the ADC linker in plasma from different species.

Materials:

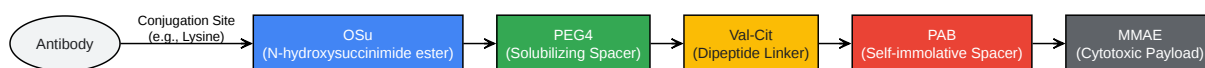
- Antibody conjugated with **OSu-PEG4-VC-PAB-MMAE**
- Plasma from relevant species (e.g., human, mouse, rat)
- Incubator at 37°C
- Analytical methods for quantification (e.g., ELISA, LC-MS)

Methodology:

- Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.
- Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
- Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
- Quantification can be performed using ELISA to measure total antibody and conjugated antibody, allowing for the calculation of drug loss.
- LC-MS can be used to quantify the free drug or drug-linker in the plasma samples to confirm the ELISA results.

Visualizations

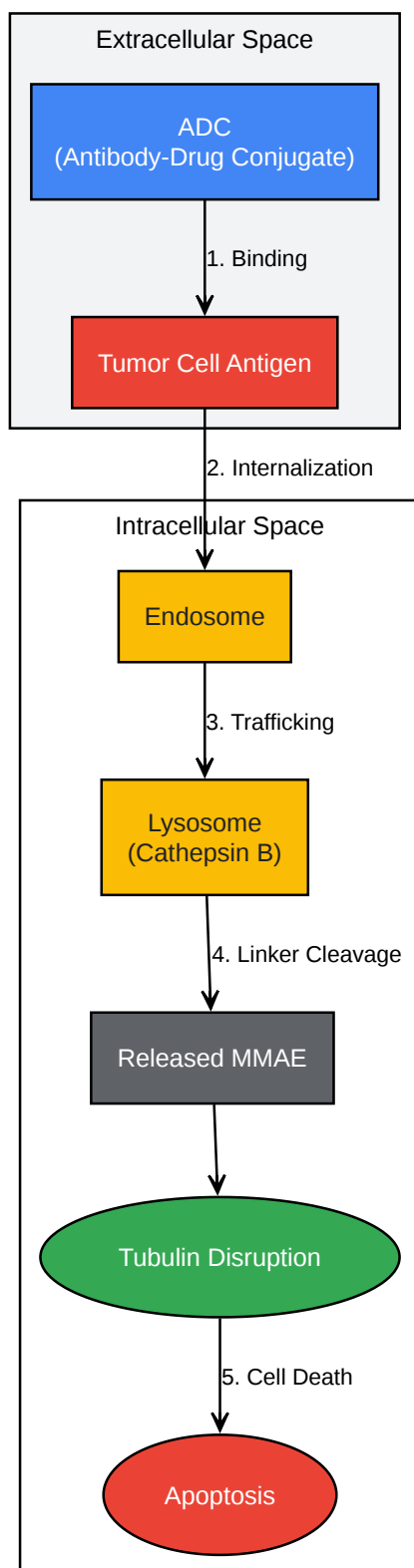
Molecular Structure and Components



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Caption: Components of the **OSu-PEG4-VC-PAB-MMAE** linker-payload system.

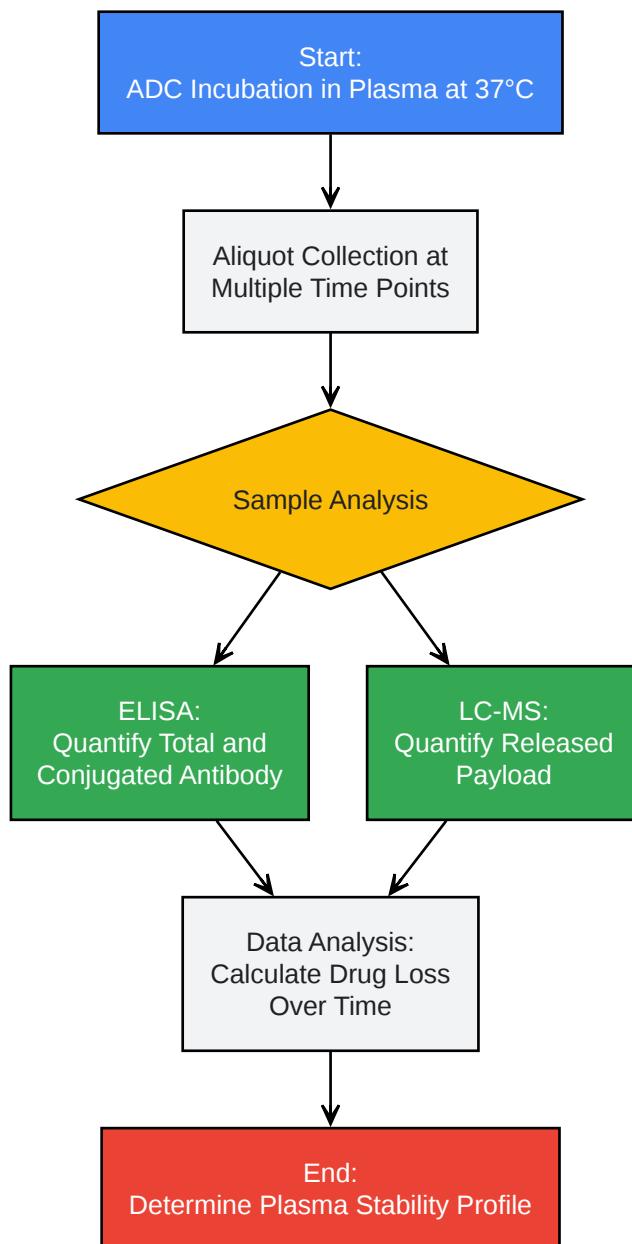
Mechanism of Action: ADC Internalization and Payload Release



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Caption: General mechanism of action for an ADC with a cleavable linker.

Experimental Workflow for Plasma Stability Assessment



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Caption: Workflow for determining in vitro plasma stability of an ADC.

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